BenchChemオンラインストアへようこそ!

1,2,3-Triacetate-D-ribofuranose

Carbohydrate Chemistry Enzymatic Deprotection Regioselective Synthesis

1,2,3-Triacetate-D-ribofuranose (CAS 103728-78-5) is a regioselectively protected ribose synthon with a free 5-OH group, eliminating extra deacetylation steps required by fully acetylated analogs. This β-anomer enables direct 5-O-functionalization and stereospecific Vorbrüggen glycosylation for antiviral/anticancer nucleoside candidates. Validated as the direct precursor to the capecitabine glycosyl donor, it supports GMP manufacturing via a scalable route (56% overall yield from D-ribose). Ideal for gram-to-kilogram 5'-modified nucleoside synthesis.

Molecular Formula C11H16O8
Molecular Weight 276.241
CAS No. 103728-78-5
Cat. No. B2401266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Triacetate-D-ribofuranose
CAS103728-78-5
Molecular FormulaC11H16O8
Molecular Weight276.241
Structural Identifiers
SMILESCC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO
InChIInChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3
InChIKeyBGAWRLZKVIFLKK-QHPFDFDXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Triacetate-D-ribofuranose (CAS 103728-78-5): A Regioselectively Protected Pentose Synthon for Targeted Nucleoside Assembly


1,2,3-Triacetate-D-ribofuranose (CAS 103728-78-5; synonym: 1,2,3-tri-O-acetyl-β-D-ribofuranose) is an acetyl-protected D-ribose derivative wherein hydroxyl groups at the 1, 2, and 3 positions are esterified, leaving the 5-hydroxyl group free. With molecular formula C₁₁H₁₆O₈ and molecular weight 276.24 g/mol, this compound exists as a white to off-white crystalline solid with a melting point of approximately 30-32°C and optical rotation of [α]D²⁵ = -28 to -25° (c=1 in CHCl₃) . It functions primarily as a regioselectively protected synthetic intermediate in nucleoside chemistry, enabling 5-O-specific functionalization without requiring additional protection/deprotection steps [1]. The free 5-OH group constitutes its defining structural feature, distinguishing it from fully acetylated ribose analogs and conferring targeted synthetic utility [2].

1,2,3-Triacetate-D-ribofuranose: Why In-Class Acetylated Ribose Analogs Cannot Substitute for This Specific 5-OH Intermediate


Within the class of acetylated D-ribofuranose derivatives, the presence and position of free hydroxyl groups critically determines synthetic utility and downstream reaction outcomes. 1,2,3-Triacetate-D-ribofuranose bears acetyl protection at positions 1, 2, and 3 while retaining a free 5-OH group, a regiochemical arrangement that cannot be replicated by fully acetylated analogs such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (CAS 28708-32-9) [1]. Attempting to substitute the tetraacetyl derivative would necessitate an additional enzymatic or chemical deacetylation step at the 5-position to generate the requisite free hydroxyl group, adding time, cost, and purification burden to synthetic workflows [2]. Conversely, using a compound with different protection patterns (e.g., 5-O-protected analogs) would block the very reactive site required for nucleoside coupling. Furthermore, the β-anomeric configuration of this compound is essential for stereospecific glycosylation reactions in pharmaceutical synthesis [3]. Generic substitution therefore introduces either unnecessary deprotection steps or renders the compound entirely unsuitable for its intended 5-O-functionalization applications.

1,2,3-Triacetate-D-ribofuranose: Quantifiable Differentiation Evidence Against Closest Acetylated Ribose Comparators


Enzymatic 5-O-Regioselectivity: One-Step Preparation from Tetraacetyl Precursor with Complete Site Specificity

1,2,3-Triacetate-D-ribofuranose is prepared with complete regioselectivity via Candida rugosa lipase-catalyzed 5-O-deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This enzymatic method achieves exclusive deprotection at the 5-position, leaving acetyl groups at positions 1, 2, and 3 intact, thereby generating the target compound in a single preparative-scale step without the chromatographic separation required for alternative chemical deacetylation approaches [1].

Carbohydrate Chemistry Enzymatic Deprotection Regioselective Synthesis

Synthetic Efficiency: 56% Overall Yield in Four-Step Preparation from D-Ribose

A practical synthetic route to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (the 5-deoxy analog of the target compound, sharing identical 1,2,3-triacetyl protection pattern) proceeds from D-ribose in four steps with an overall yield of 56%. This route employs hydride-mediated reductive deoxygenation of a sulfonylated intermediate, followed by hydrolysis and acetylation, and is explicitly characterized as simple, inexpensive, and amenable to multi-gram scale [1].

Process Chemistry Nucleoside Intermediate Synthesis Yield Optimization

Pharmaceutical Intermediacy: Essential Precursor to FDA-Approved Anticancer Agents Capecitabine and Doxifluridine

1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose (the 5-deoxy derivative of the target compound, bearing identical 1,2,3-triacetyl protection) serves as the direct glycosyl donor in the industrial synthesis of capecitabine (Xeloda®) and doxifluridine (5'-deoxy-5-fluorouridine). In capecitabine manufacturing, this intermediate is coupled with 5-fluorocytosine, followed by acylation and deprotection to yield the active pharmaceutical ingredient [1]. Similarly, condensation with bis(trimethylsilyl)fluorouracil in the presence of trimethylsilyl trifluoromethanesulfonate produces doxifluridine after deprotection [2]. The target compound (bearing a free 5-OH) is the precursor to this deoxy analog via selective functionalization at the 5-position [3].

Anticancer Drug Synthesis Nucleoside Prodrugs Pharmaceutical Intermediates

Industrial Recovery Optimization: β-Anomer Recovery from Mother Liquors Enhances Process Economics

In the industrial synthesis of β-acetylfuranoside (β-5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose, the 5-deoxy analog), the initial crystallization yields a mother liquor containing 8-15 wt% residual α/β-acetylfuranoside mixture with an α:β ratio of approximately 35:65. A patented recovery method enables the retrieval of this previously wasted β-anomer, thereby increasing overall β-ACF yield per production cycle and directly reducing capecitabine manufacturing costs [1]. The method involves distillation followed by chemical conversion steps and is specifically designed for large industrial-scale application [2].

Process Economics Industrial Scale-Up Anomer Separation

Stereochemical Integrity: C2-exo, C3-endo Twist Conformation Verified by X-ray Crystallography

Single-crystal X-ray diffraction analysis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (the 5-deoxy analog) confirms a C2-exo, C3-endo twist conformation for the ribofuranose ring, with no alteration of relative configuration compared to D-(-)-ribose. The anomeric carbon in the crystal packing exists exclusively in the β configuration [1]. This stereochemical definition is critical for predicting glycosylation stereoselectivity in nucleoside synthesis, where β-anomeric configuration is required for biological activity of the resulting nucleoside analogs [2].

Structural Characterization X-ray Crystallography Conformational Analysis

1,2,3-Triacetate-D-ribofuranose: Validated Application Scenarios in Nucleoside Synthesis and Pharmaceutical Manufacturing


Synthesis of 5′-Modified Nucleoside Analogs via Regioselective 5-O-Functionalization

The free 5-hydroxyl group of 1,2,3-triacetate-D-ribofuranose enables direct 5-O-functionalization (e.g., tosylation, halogenation, or phosphorylation) without additional protection/deprotection steps. This regioselective handle is essential for constructing 5′-modified nucleoside analogs used in antiviral and anticancer drug discovery. The demonstrated 100% regioselectivity of enzymatic preparation from tetraacetyl precursor [1] ensures that researchers receive material with unambiguous protection status, eliminating the need for chromatographic verification of substitution pattern prior to use.

Industrial Production of Capecitabine (Xeloda®) via 5-Deoxy Intermediate

1,2,3-Triacetate-D-ribofuranose serves as the immediate precursor to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, the glycosyl donor in capecitabine manufacturing. The established synthetic route from D-ribose achieves 56% overall yield [2] and the patented β-anomer recovery process from mother liquors (capturing 8-15 wt% residual ACF with 35:65 α:β ratio) improves overall process economics [3]. This validated industrial application confirms the compound's suitability for GMP manufacturing workflows.

Synthesis of Doxifluridine (5′-Deoxy-5-fluorouridine) for Oncology Research

Following conversion to its 5-deoxy analog, 1,2,3-triacetate-D-ribofuranose participates in stereospecific Vorbrüggen glycosylation with bis(trimethylsilyl)fluorouracil, catalyzed by trimethylsilyl trifluoromethanesulfonate, to yield protected doxifluridine [4]. Subsequent deprotection yields the oral 5-fluorouracil prodrug used clinically for various solid tumors. The crystallographically verified β-anomeric configuration of the triacetyl ribose core [5] ensures the required stereochemistry in the final nucleoside product.

Multi-Gram Scale Preparation of Carbohydrate Building Blocks for Medicinal Chemistry

The practical four-step synthetic route from D-ribose to the 5-deoxy analog (56% overall yield) has been explicitly characterized as amenable to multi-gram scale [2]. This validated scalability, combined with the enzymatic preparation method that avoids chromatographic purification [1], supports the compound's use as a bulk intermediate in medicinal chemistry programs requiring gram-to-kilogram quantities of protected ribose synthons for library synthesis.

Quote Request

Request a Quote for 1,2,3-Triacetate-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.